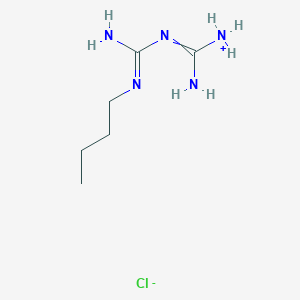

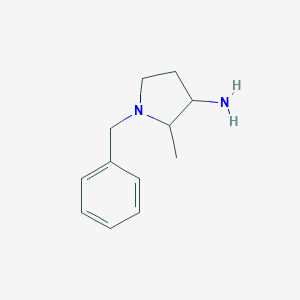

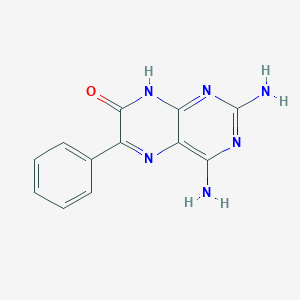

![molecular formula C27H33N5O3 B023802 trans-3,4-Dihydro-6-[4-[1-[4-(phenylmethoxy)cyclohexyl]-1H-tetrazol-5-YL]butoxy]-2(1H)-quinolinone CAS No. 87152-97-4](/img/structure/B23802.png)

trans-3,4-Dihydro-6-[4-[1-[4-(phenylmethoxy)cyclohexyl]-1H-tetrazol-5-YL]butoxy]-2(1H)-quinolinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of quinolinone derivatives, such as trans-3,4-Dihydro-6-[4-[1-[4-(phenylmethoxy)cyclohexyl]-1H-tetrazol-5-YL]butoxy]-2(1H)-quinolinone , often involves complex reactions that can include cyclization and alkylation processes. For instance, the synthesis of related compounds involves cyclocondensation of N-(2-chloroacetylamino)benzophenone with thiophenol/phenol under basic conditions, highlighting a method that might be adaptable for synthesizing our compound of interest (Yadav et al., 2000).

Molecular Structure Analysis

The molecular structure of quinolinone derivatives is crucial for their chemical properties and potential applications. The structure generally features a quinolinone core, which can be functionalized with various substituents to alter its properties. Techniques like X-ray crystallography provide detailed insights into the conformations and stereochemistry of these molecules, as seen in related studies (Jiang, Wu, & Li, 2007).

Chemical Reactions and Properties

Quinolinone derivatives participate in a variety of chemical reactions, influenced by their molecular structure. For example, the cyclization of ethyl 2-(2-tert-butyl-2H-tetrazol-5-yl)-3-(4-chloroanilino) acrylate did not afford the intended 4-quinolinone derivative but yielded a pyrazoloquinolinone, illustrating the complexity of reactions involving these compounds (Isoda & Kanno, 1992).

Wissenschaftliche Forschungsanwendungen

Implications in Medicinal Chemistry

Quinazoline derivatives, including trans-3,4-Dihydro-6-[4-[1-[4-(phenylmethoxy)cyclohexyl]-1H-tetrazol-5-YL]butoxy]-2(1H)-quinolinone, have been extensively explored for their potential in medicinal chemistry. These compounds are part of a broader class of fused heterocycles known for their presence in numerous naturally occurring alkaloids. Their stability and the possibility to introduce various bioactive moieties make them attractive candidates for developing new medicinal agents. Research has shown that quinazoline derivatives exhibit significant antibacterial activity against various bacteria, highlighting their potential in addressing antibiotic resistance challenges (Tiwary, Pradhan, Nanda, & Chakraborty, 2016).

Quinazolines in Organic Synthesis and Biological Activities

Quinazolines, including the specific compound , serve as crucial scaffolds in organic synthesis for creating both natural and designed synthetic compounds. Their utilization in synthesizing biologically active compounds is significant due to their wide range of pharmacological actions, such as antimicrobial, anti-inflammatory, antidiabetic, antiviral, antitumor, and antitubercular activities. This versatility underscores their importance in the development of new therapeutic agents, offering a valuable resource for chemists aiming to design more effective and safer drugs (Ramli, Moussaif, Karrouchi, & Essassi, 2014).

Applications in Treatment of Diseases

The specific compound's potential therapeutic applications extend to diseases lacking dependable treatments. For instance, in the context of combating Rotavirus infections, which are a significant cause of diarrhoea in infants and adults, in-silico studies have highlighted the efficacy of quinazoline derivatives. These studies have identified 2-{[2-(4-phenyl-3,6-dihydro-1(2H)-pyridinyl)ethyl]amino}-4(3H)-quinazolinone as a promising ligand targeting the VP4 protein involved in the pathogenesis of Rotavirus. This underscores the potential of such compounds in developing effective anti-Rotavirus medications, providing new avenues for treatment (Shaikh et al., 2022).

Synthetic Utilities and Heterocyclic Compounds

The synthetic utility of o-phenylenediamines for creating benzimidazoles, quinoxalines, and benzo[1,5]diazepines underscores the versatility of quinazoline derivatives in medicinal chemistry. This review highlights the various methods developed for synthesizing these compounds from the condensation of o-phenylenediamines with electrophilic reagents, offering a wealth of possibilities for the discovery of new compounds with desired biological activities (Ibrahim, 2011).

Eigenschaften

IUPAC Name |

6-[4-[1-(4-phenylmethoxycyclohexyl)tetrazol-5-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33N5O3/c33-27-16-9-21-18-24(14-15-25(21)28-27)34-17-5-4-8-26-29-30-31-32(26)22-10-12-23(13-11-22)35-19-20-6-2-1-3-7-20/h1-3,6-7,14-15,18,22-23H,4-5,8-13,16-17,19H2,(H,28,33) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRUPHZGOQSSEMF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N2C(=NN=N2)CCCCOC3=CC4=C(C=C3)NC(=O)CC4)OCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70534423 |

Source

|

| Record name | 6-(4-{1-[4-(Benzyloxy)cyclohexyl]-1H-tetrazol-5-yl}butoxy)-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70534423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

475.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-3,4-Dihydro-6-[4-[1-[4-(phenylmethoxy)cyclohexyl]-1H-tetrazol-5-YL]butoxy]-2(1H)-quinolinone | |

CAS RN |

87152-97-4 |

Source

|

| Record name | 6-(4-{1-[4-(Benzyloxy)cyclohexyl]-1H-tetrazol-5-yl}butoxy)-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70534423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

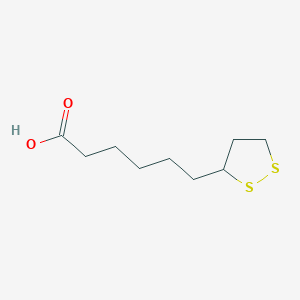

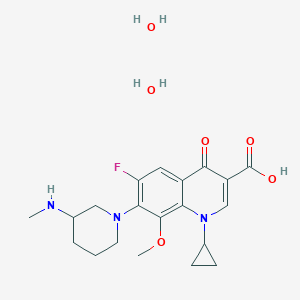

![(1R,3s,5S)-3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B23723.png)

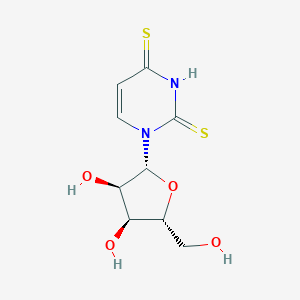

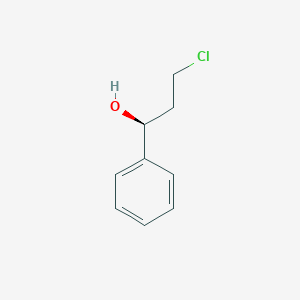

![5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-5-bromo-2'-deoxyuridine](/img/structure/B23724.png)

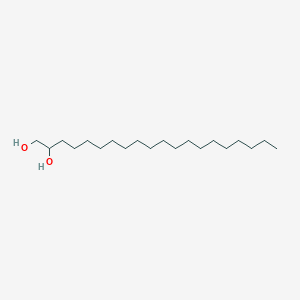

![5,8-Dinitro-1H,3H-benzo[de]isochromene-1,3-dione](/img/structure/B23744.png)